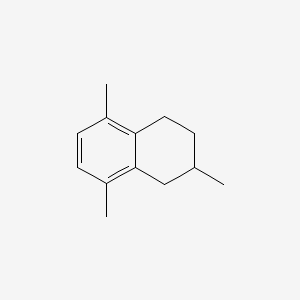

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene

描述

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene is an organic compound with the molecular formula C13H18. It is a derivative of naphthalene, characterized by the presence of three methyl groups and partial hydrogenation of the naphthalene ring. This compound is also known by other names such as 2,5,8-trimethyltetralin and 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of 2,5,8-trimethylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of the catalyst, hydrogen pressure, and reaction temperature. The use of continuous flow reactors can enhance the efficiency and yield of the process .

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully hydrogenated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

科学研究应用

Scientific Research Applications

-

Chemistry:

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical reactions such as oxidation and substitution .

- Reactivity Studies: It undergoes various reactions including oxidation to form ketones or carboxylic acids and substitution reactions with halogens .

-

Biology:

- Biological Activity: Research indicates potential biological activities including antioxidant effects, anti-inflammatory properties, and antimicrobial activity. Studies have shown that it can scavenge free radicals effectively .

- Mechanism of Action: The compound's interactions with enzymes and receptors suggest potential therapeutic applications in modulating biochemical pathways .

-

Medicine:

- Therapeutic Potential: Investigations into its medicinal properties reveal possible applications in drug development. The compound's anti-inflammatory and antioxidant activities make it a candidate for treating oxidative stress-related diseases .

- Case Studies: Preliminary studies have shown promising results in inhibiting pro-inflammatory cytokines which could lead to new treatments for inflammatory diseases .

- Industry:

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity: Demonstrated significant ability to neutralize free radicals with an IC50 value of approximately 75 µg/mL.

| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25.0 |

| 50 | 47.5 |

| 100 | 68.0 |

| 200 | 85.0 |

作用机制

The mechanism of action of naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

- 1,6,8-Trimethyl-1,2,3,4-tetrahydronaphthalene

- 1,4,5,8-Tetrahydronaphthalene

- 1,2,3,4-Tetrahydro-1,6,8-trimethylnaphthalene

Uniqueness

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds .

生物活性

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene (C₁₃H₁₈) is an organic compound characterized by a tetrahydronaphthalene structure with three methyl groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₃H₁₈

- Molecular Weight : 174.28 g/mol

- CAS Number : 30316-17-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antioxidant Activity :

- The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. Studies have employed various assays such as DPPH and ABTS to evaluate its antioxidant capacity.

-

Anti-inflammatory Effects :

- Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

-

Antimicrobial Properties :

- The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity. This is particularly relevant for developing new antimicrobial agents.

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using the DPPH assay. The results indicated a notable ability to neutralize free radicals.

| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25.0 |

| 50 | 47.5 |

| 100 | 68.0 |

| 200 | 85.0 |

The IC50 value was determined to be approximately 75 µg/mL, indicating a moderate level of antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The inhibition percentage was found to be dose-dependent:

| Concentration (µM) | NO Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

These results suggest that the compound may modulate inflammatory responses effectively.

Antimicrobial Activity

The antimicrobial activity of this compound was evaluated against several bacterial strains using the agar diffusion method. The results are summarized below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The compound demonstrated significant antibacterial effects against all tested strains, indicating its potential as a natural antimicrobial agent .

Case Studies

-

Case Study on Antioxidant and Anti-inflammatory Effects :

A study investigated the combined effects of this compound on oxidative stress and inflammation in a rat model subjected to induced oxidative stress. Results showed a decrease in markers of oxidative damage and inflammation in treated groups compared to controls. -

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of formulations containing this compound against skin infections caused by resistant bacterial strains. The treatment group exhibited a marked improvement in infection resolution compared to placebo .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene in complex mixtures?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the primary analytical method. Optimal separation is achieved using non-polar capillary columns (e.g., HP-1, DB-5) with helium or nitrogen as carrier gases. Temperature programming (70–250°C) improves resolution for structurally similar methylated tetralins. For quantification, internal standards like deuterated analogs minimize matrix effects. Retention indices and spectral libraries (e.g., NIST Chemistry WebBook) aid identification .

Table 1: GC Parameters for Methylated Tetralin Derivatives

| Column Type | Stationary Phase | Temperature Range (°C) | Carrier Gas | References |

|---|---|---|---|---|

| Capillary | HP-1 | 70–250 | He | Zhang et al., 2013 |

| Packed | SE-30 | 150–220 | N₂ | Shimoda et al., 2005 |

Q. How can the stereochemical configuration of this compound be determined?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and NOESY, resolves methyl group orientations and ring conformations. Computational modeling (DFT or molecular mechanics) predicts stable stereoisomers, which are validated against experimental NMR chemical shifts. X-ray crystallography is definitive but requires high-purity crystals .

Advanced Research Questions

Q. What metabolic pathways are implicated in the bioactivation of this compound in mammalian systems?

Methodological Answer: In vivo studies in rodents suggest cytochrome P450-mediated oxidation at the 1,2,3,4-tetrahydro ring, forming epoxide intermediates. These metabolites bind to hemoglobin and albumin, detected via LC-MS/MS adductomics. Comparative toxicokinetic studies using isotopically labeled compounds differentiate endogenous vs. exogenous adducts .

Q. How do environmental factors influence the partitioning and persistence of this compound in aquatic systems?

Methodological Answer: Use the EPI Suite model to estimate log (octanol-water partition coefficient) and biodegradation half-life. Experimental validation involves spiking water-sediment systems and analyzing phase distribution via headspace SPME-GC. Field data from EPA’s Toxics Release Inventory (TRI) inform regional exposure risks .

Q. How can conflicting data on the compound’s thermal stability be reconciled across studies?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 240°C vs. 260°C) arise from varying experimental conditions (e.g., open vs. closed systems). Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) clarifies oxidative vs. pyrolytic degradation pathways. Collaborative inter-laboratory studies standardize protocols .

Q. What in silico strategies are effective for predicting the toxicokinetics of methylated tetralins?

Methodological Answer: Physiologically Based Pharmacokinetic (PBPK) models integrate physicochemical properties (e.g., log , vapor pressure) and tissue-specific partition coefficients. Parameterize the model using in vitro hepatic clearance data (e.g., human microsomes) and validate against in vivo rodent excretion profiles .

Q. What purification techniques optimize yield for stereoisomerically pure this compound?

Methodological Answer: Fractional distillation under reduced pressure (0.97 bar) isolates isomers based on boiling point differences (ΔT ≈ 5–10°C). Chiral stationary phases (e.g., cyclodextrin derivatives) in preparative HPLC achieve >99% enantiomeric excess. Monitor purity via chiral GC or polarimetry .

Table 2: Boiling Points Under Reduced Pressure

| Pressure (bar) | Boiling Point (°C) | Isomer Purity (%) |

|---|---|---|

| 1.0 | 240 | 85 |

| 0.5 | 210 | 95 |

Q. How can biomonitoring studies distinguish occupational exposure to methylated tetralins from background sources?

Methodological Answer: Measure urinary metabolites (e.g., hydroxylated derivatives) via GC×GC-TOFMS, which separates co-eluting isomers. Compare exposed cohorts (e.g., industrial workers) with controls using multivariate statistics (PCA or PLS-DA). Adjust for dietary naphthalene intake using biomarker ratios (e.g., 2,5- vs. 1,8-dimethyl metabolites) .

属性

IUPAC Name |

2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWCSSCXHBQEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873247 | |

| Record name | 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30316-17-7 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Trimethyltetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。